molecular formula C7H7ClFNO B12969127 (2-Amino-4-chloro-6-fluorophenyl)methanol

(2-Amino-4-chloro-6-fluorophenyl)methanol

Cat. No.: B12969127
M. Wt: 175.59 g/mol
InChI Key: XNUIVTGCJFULBX-UHFFFAOYSA-N
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Description

(2-Amino-4-chloro-6-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chloro-6-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 2-amino-4-chloro-6-fluorobenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chloro-6-fluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further reduce the compound to simpler derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-Amino-4-chloro-6-fluorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-chlorophenyl)methanol
  • (2-Amino-6-fluorophenyl)methanol
  • (4-Chloro-6-fluorophenyl)methanol

Uniqueness

(2-Amino-4-chloro-6-fluorophenyl)methanol is unique due to the presence of both chloro and fluoro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

(2-amino-4-chloro-6-fluorophenyl)methanol

InChI

InChI=1S/C7H7ClFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2

InChI Key

XNUIVTGCJFULBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)CO)F)Cl

Origin of Product

United States

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